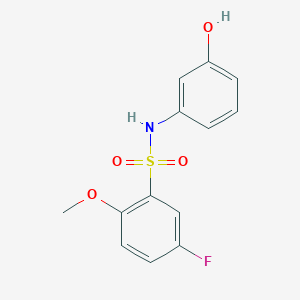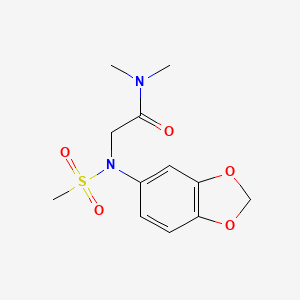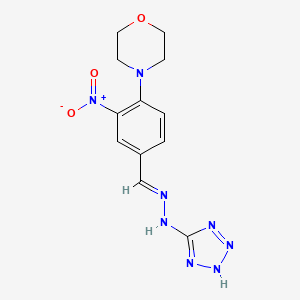
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, also known as BFCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFCB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed that 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide may promote the expression of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have anti-inflammatory properties. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide for use in experiments.
Orientations Futures
There are several future directions for 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide research. One potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. This could potentially increase the effectiveness of these therapies and reduce the risk of cancer recurrence. Another potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders. Finally, future research could focus on improving the solubility of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, which could make it a more useful tool in lab experiments.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This intermediate product is then reacted with 5-bromo-2-chlorobenzamide in the presence of a base to form 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide's ability to induce cell cycle arrest and apoptosis in these cancer cells.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIBEHLRIKEKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)



![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)